molecular formula C10H6BrF2NO2 B1450647 Methyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate CAS No. 1806060-76-3

Methyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate

Cat. No. B1450647
CAS RN: 1806060-76-3
M. Wt: 290.06 g/mol
InChI Key: DDYAOBLOQXGVDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . For example, the structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, reveals the presence of two crystallographically unique rotomers in the lattice .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, “Methyl 2-bromo-4-(difluoromethyl)benzoate” is stored in a dark place, sealed in dry, at 2-8C .

Mechanism of Action

The mechanism of action of similar compounds has been explored . For example, it has been shown that photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending and even jumping, using light as the reaction mechanism .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented . For instance, "Methyl 2-bromo-4-(trifluoromethyl

properties

IUPAC Name

methyl 4-bromo-3-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-3-7(11)6(4-14)8(5)9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYAOBLOQXGVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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